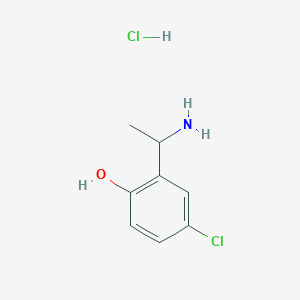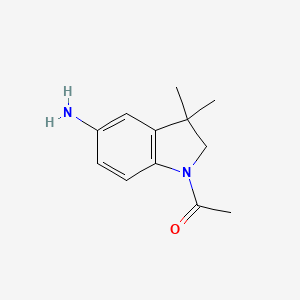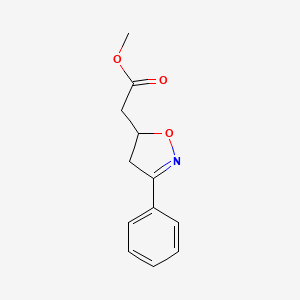![molecular formula C12H13N3S B13128932 2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)
2-([2,2'-Bipyridin]-3-ylthio)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([2,2’-Bipyridin]-3-ylthio)ethanamine is an organic compound that features a bipyridine moiety linked to an ethanamine group via a thioether linkage. This compound is of interest due to its potential applications in coordination chemistry, catalysis, and materials science. The bipyridine unit is known for its strong metal-binding properties, making it a valuable ligand in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([2,2’-Bipyridin]-3-ylthio)ethanamine typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through various coupling reactions, such as the Suzuki coupling, Stille coupling, or Negishi coupling, using appropriate pyridine derivatives.
Thioether Formation: The bipyridine derivative is then reacted with a thiol compound under suitable conditions to form the thioether linkage.
Industrial Production Methods
Industrial production of 2-([2,2’-Bipyridin]-3-ylthio)ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-([2,2’-Bipyridin]-3-ylthio)ethanamine can undergo various chemical reactions, including:
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where the amine acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced bipyridine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Aplicaciones Científicas De Investigación
2-([2,2’-Bipyridin]-3-ylthio)ethanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-([2,2’-Bipyridin]-3-ylthio)ethanamine primarily involves its ability to bind metal ions through the bipyridine moiety. This binding can influence the reactivity and stability of the metal center, making it useful in catalysis and other chemical processes. The thioether and ethanamine groups can also participate in various chemical interactions, further enhancing the compound’s versatility .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong metal-binding properties.
4,4’-Bipyridine: Another bipyridine isomer with similar applications but different binding characteristics.
1,10-Phenanthroline: A related compound with a similar structure and metal-binding properties.
Uniqueness
2-([2,2’-Bipyridin]-3-ylthio)ethanamine is unique due to the presence of the thioether linkage and ethanamine group, which provide additional functionalization options and reactivity compared to other bipyridine derivatives. This makes it a versatile compound for various applications in chemistry, biology, and industry .
Propiedades
Fórmula molecular |
C12H13N3S |
|---|---|
Peso molecular |
231.32 g/mol |
Nombre IUPAC |
2-(2-pyridin-2-ylpyridin-3-yl)sulfanylethanamine |
InChI |
InChI=1S/C12H13N3S/c13-6-9-16-11-5-3-8-15-12(11)10-4-1-2-7-14-10/h1-5,7-8H,6,9,13H2 |
Clave InChI |
ZIWNMWPIEJHFTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=C(C=CC=N2)SCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)




